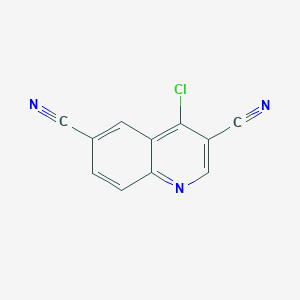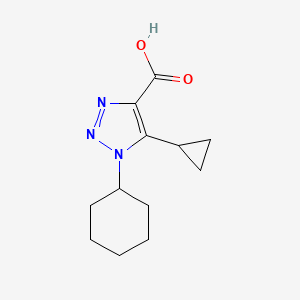![molecular formula C17H25NO4 B13651862 Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate involves several steps. One common synthetic route includes the reaction of benzylamine with ethyl acrylate under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate can be compared with similar compounds such as:
- Ethyl 2-[benzyl(3-ethoxy-3-oxopropyl)amino]propanoate
- (alpha-ethoxycarbonylethyl)-beta-ethoxycarbonylethylbenzylamine
- 3-[Benzyl[1-(ethoxycarbonyl)ethyl]amino]propionic acid ethyl ester
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and utility in various research fields.
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
ethyl 2-[benzyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C17H25NO4/c1-4-21-16(19)11-12-18(14(3)17(20)22-5-2)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
Clave InChI |
HLAPXDOWOOBGGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(CC1=CC=CC=C1)C(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


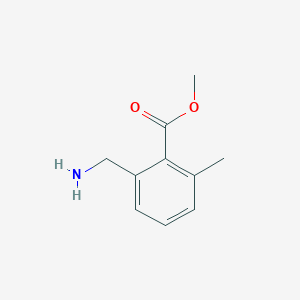
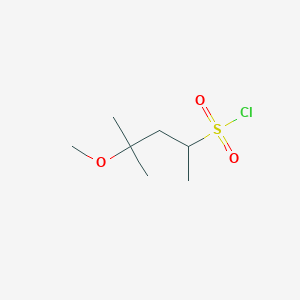
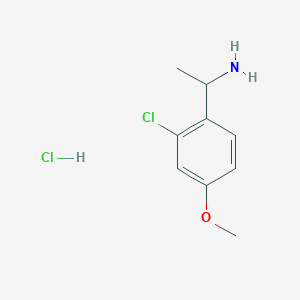





![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)
